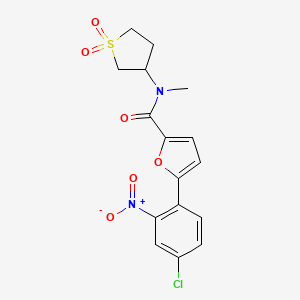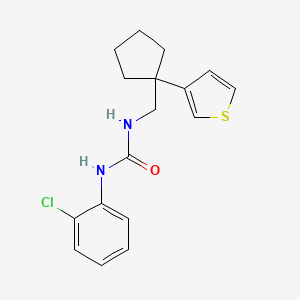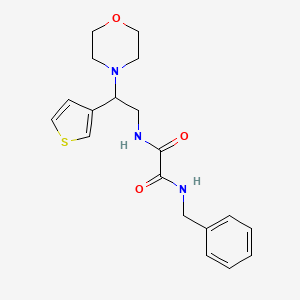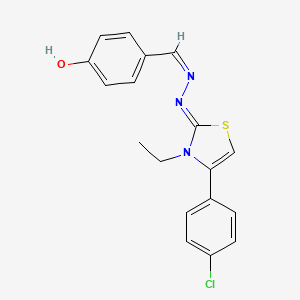
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide, also known as HMB-PP or IPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and immunology.
Scientific Research Applications
Synthesis and Polymerization Studies
Chemical Rearrangements
Yokoyama et al. (1985) explored the condensation reactions of similar acrylamides, leading to the formation of products through O,N and N,N double rearrangement processes, indicating the potential for complex synthetic pathways involving (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide or its derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Development
Mori et al. (2005) reported on the controlled radical polymerization of an acrylamide containing an amino acid moiety, showcasing the ability to synthesize polymers with specific properties. This work underscores the relevance of acrylamide derivatives in developing novel polymeric materials with controlled features (Mori, Sutoh, & Endo, 2005).
Corrosion Inhibition
- Application in Corrosion Inhibition: Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives for their efficacy as corrosion inhibitors on copper in nitric acid solutions. Their findings highlight the potential application of (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide derivatives in protecting metals against corrosion, which is significant for industrial applications (Abu-Rayyan et al., 2022).
Drug Delivery Systems
- Hydrogels for Drug Delivery: Plunkett et al. (2003) discussed the preparation of hydrogels using acrylamide derivatives, focusing on their potential in creating chemically-responsive microgels for drug delivery applications. The research indicates the versatility of acrylamide derivatives in forming hydrogels that can respond to environmental changes, such as pH, which is crucial for targeted drug release (Plunkett, Kraft, Yu, & Moore, 2003).
Chemical and Structural Analysis
- Novel Derivatives Synthesis: Bondock et al. (2014) provided a diastereoselective synthesis of new (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, demonstrating the capability for intricate chemical synthesis involving acrylamide derivatives. This work is crucial for understanding the structural and stereochemical nuances of new compounds derived from (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide and their potential applications in various fields (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
properties
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-21(24,15-14-17-6-4-3-5-7-17)16-22-20(23)13-10-18-8-11-19(25-2)12-9-18/h3-13,24H,14-16H2,1-2H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMCMAMEGYAEY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)







![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)